molecular formula C12H18ClN3 B4434343 4-Chloro-5-(3-methylpiperidin-1-yl)benzene-1,2-diamine

4-Chloro-5-(3-methylpiperidin-1-yl)benzene-1,2-diamine

Cat. No.: B4434343
M. Wt: 239.74 g/mol
InChI Key: JYLFDWIRLWPHAD-UHFFFAOYSA-N
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Description

4-Chloro-5-(3-methylpiperidin-1-yl)benzene-1,2-diamine is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, a methylpiperidine group, and two amine groups

Properties

IUPAC Name

4-chloro-5-(3-methylpiperidin-1-yl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-8-3-2-4-16(7-8)12-6-11(15)10(14)5-9(12)13/h5-6,8H,2-4,7,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLFDWIRLWPHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C(=C2)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(3-methylpiperidin-1-yl)benzene-1,2-diamine typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 4-chloronitrobenzene, is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as zinc powder in ethanol.

    Substitution: The amine group is further substituted with a 3-methylpiperidine group through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired product’s purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(3-methylpiperidin-1-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of hydroxyl or alkyl-substituted benzene derivatives.

Scientific Research Applications

4-Chloro-5-(3-methylpiperidin-1-yl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(3-methylpiperidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the chlorine and piperidine groups may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzene-1,2-diamine: Similar structure but lacks the piperidine group.

    o-Phenylenediamine: An aromatic diamine with similar reactivity but different substituents.

    1,3-Benzenediamine, 4-chloro-: Another chlorinated diamine with a different substitution pattern.

Uniqueness

4-Chloro-5-(3-methylpiperidin-1-yl)benzene-1,2-diamine is unique due to the presence of the 3-methylpiperidine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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4-Chloro-5-(3-methylpiperidin-1-yl)benzene-1,2-diamine

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